Carmoterol
Description
Classification of Carmoterol within Beta2-Adrenergic Receptor Agonists (β2-ARAs)
Beta-2 adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases. They are broadly categorized based on their duration of action into short-acting beta-agonists (SABAs), long-acting beta-agonists (LABAs), and ultra-long-acting beta-agonists (ultra-LABAs). This compound is classified as an experimental ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA). clinicaltrials.govchiesi.com.br This classification signifies a prolonged duration of action, with preliminary studies indicating that its effects could exceed 24 hours after a single inhalation. medkoo.com
Structurally, this compound is a non-catechol compound. chiesi.com.br Its chemical design incorporates elements from both formoterol (B127741) and procaterol, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring. nih.gov This unique structure contributes to its high affinity and potent activity at the β2-adrenergic receptor. nih.gov
The mechanism of action of this compound, like other β2-ARAs, involves its binding to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. nih.gov This binding activates the receptor, initiating a cascade of intracellular signaling events. The activated receptor couples with a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. mdpi.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). mdpi.com PKA then phosphorylates various target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle. youtube.com This relaxation of the bronchial passages leads to bronchodilation and improved airflow. nih.gov
Preclinical studies have highlighted this compound's high potency and selectivity for the β2-adrenergic receptor. It has been shown to have a significantly higher affinity for β2-receptors compared to β1-receptors, which are primarily found in the heart. nih.gov This selectivity is a crucial attribute for minimizing potential cardiovascular side effects. In isolated guinea pig trachea models, this compound demonstrated greater potency than both formoterol and salmeterol (B1361061). medkoo.com
Table 1: Comparative Potency of this compound in Preclinical Models
| Compound | Potency in Isolated Guinea Pig Trachea |
| This compound | More potent than Formoterol and Salmeterol |
| Formoterol | Less potent than this compound |
| Salmeterol | Less potent than this compound |
This table is based on preclinical data from isolated tissue experiments.
Historical Context of this compound Research and Development Trajectory
The development of this compound, identified by the development codes TA-2005 and CHF-4226 , was a collaborative effort between the pharmaceutical companies Tanabe Seiyaku and Chiesi Farmaceutici. chiesi.com.br The initial research and preclinical development were conducted by Tanabe Seiyaku. In the early 1990s, preclinical studies demonstrated its potential as a potent and long-acting bronchodilator. researchgate.net
By the mid-2000s, this compound had progressed into clinical trials for the treatment of asthma and COPD. A notable dose-finding study in 119 asthma patients in 2006 evaluated the efficacy and safety of single inhaled doses. nih.gov The results of this study were promising, showing clinically meaningful and statistically significant improvements in lung function, as measured by the forced expiratory volume in one second (FEV1), at higher doses. nih.gov Another clinical trial directly compared once-daily this compound with twice-daily formoterol in 124 patients with persistent asthma over an eight-day period. nih.gov This study found that this compound was as effective as formoterol in improving trough FEV1. nih.gov
Table 2: Overview of a Key this compound Clinical Trial in Asthma
| Study Design | Comparator | Patient Population | Key Finding |
| Randomized, double-blind, 8-day study | Formoterol 12 mcg twice daily and placebo | 124 patients with persistent asthma | This compound 2 mcg once daily was as effective as formoterol twice daily in improving trough FEV1. nih.gov |
A phase II clinical trial for this compound (CHF 4226) in patients with COPD was initiated in October 2006 to identify the optimal once-daily dose. clinicaltrials.gov Despite these promising early-stage clinical findings, the development of this compound was ultimately discontinued (B1498344). In 2010, Chiesi Farmaceutici announced in its annual report that further development of this compound as a single agent would be halted. chiesigroup.cn The decision was based on the assessment that the compound did not possess a competitive profile compared to other therapeutic options that were available or in later stages of development at the time. chiesi.com.br While development as a monotherapy ceased, the 2009 annual report from Chiesi had mentioned the intention to continue its development in combination with a corticosteroid, though no subsequent combination product reached the market. chiesigroup.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOXNOQMRZISPV-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201046374 | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147568-66-9 | |
| Record name | Carmoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Carmoterol
Carmoterol as a Selective β2-Adrenergic Receptor Agonist
This compound functions by selectively targeting and activating β2-adrenoceptors, a key mechanism for inducing bronchodilation. nih.gov
Radioligand binding experiments have demonstrated that this compound exhibits very high affinity and specificity for the β2-adrenergic receptor. nih.govresearchgate.net This high-affinity binding is attributed, in part, to interactions with specific residues such as Tyr308 within the transmembrane 7 region of the β2-adrenergic receptor. nih.gov Studies have shown this compound to be over 100 times more selective for bronchial muscle tissue compared to myocardial tissue, indicating a favorable selectivity profile that minimizes off-target effects on the heart. wikipedia.org While detailed comparative data for this compound's selectivity across β1 and β3 adrenoceptors were not explicitly provided in the available literature, β2-adrenoceptor agonists are generally developed to exhibit high selectivity for β2 over β1 and β3 subtypes to enhance therapeutic efficacy and reduce adverse effects. nih.govnih.gov
This compound demonstrates significant potency and intrinsic activity at β2-adrenoceptors. In vitro studies conducted on isolated guinea pig tracheal smooth muscle have reported an EC50 for this compound of 0.1 nM. This indicates a higher potency compared to other established β2-agonists, such as formoterol (B127741) (EC50: 0.6 nM) and salmeterol (B1361061) (EC50: 3.2 nM). wikipedia.org Furthermore, its pEC50 value of 10.19 suggests stronger receptor binding affinity than salmeterol (9.2) and formoterol (9.8). In the BEAS-2B endogenous cell line, this compound exhibited a β2 pEC50 of 9.3±0.3 and an intrinsic activity of 87±9%, confirming its robust agonistic function at the β2-adrenoceptor. nih.govtandfonline.com
Table 1: Comparative Potency of this compound and Other β2-Agonists in Guinea Pig Tracheal Smooth Muscle
| Compound | EC50 (nM) |
| This compound | 0.1 |
| Formoterol | 0.6 |
| Salmeterol | 3.2 |
Table 2: Intrinsic Activity and Binding Affinity of this compound at β2-Adrenoceptors in BEAS-2B Cells
| Parameter | Value |
| β2 pEC50 | 9.3 ± 0.3 |
| Intrinsic Activity | 87 ± 9% |
Intracellular Signaling Cascades Activated by this compound
The activation of β2-adrenoceptors by this compound initiates a cascade of intracellular events that ultimately lead to smooth muscle relaxation and bronchodilation.
Upon binding to β2-adrenoceptors, this compound promotes the association of a heterotrimeric stimulatory G-protein (Gs) with the receptor. mdpi.comersnet.orgersnet.org The activated Gs subunit then stimulates adenylyl cyclase (AC), an enzyme located on the inner side of the plasma membrane. mdpi.comersnet.orgersnet.org This activation of adenylyl cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), significantly increasing intracellular cAMP levels. mdpi.comersnet.orgersnet.orgpatsnap.com Elevated cAMP acts as a crucial second messenger, transmitting signals from the cell surface to the cell's interior. patsnap.comwikipedia.org
The increased intracellular cAMP levels, in turn, activate protein kinase A (PKA), a cAMP-dependent enzyme. mdpi.comersnet.orgersnet.orgpatsnap.comwikipedia.orgwikipedia.org PKA mediates smooth muscle relaxation through various mechanisms, including the phosphorylation and subsequent inhibition of myosin light-chain kinase (MLCK). wikipedia.org Myosin light-chain phosphorylation is a critical step in smooth muscle contraction. By inhibiting MLCK, PKA reduces the phosphorylation of myosin light chains, thereby preventing the interaction between myosin cross-bridges and actin filaments, and ultimately leading to the relaxation of airway smooth muscle cells. wikipedia.orgwikipedia.org
Mechanisms Underlying Prolonged Bronchodilation by this compound
This compound is characterized by its ultra-long duration of action, providing bronchodilation that can exceed 24 hours. wikipedia.org This prolonged effect is a key feature that distinguishes it from some other β2-agonists. nih.gov The sustained bronchodilation is believed to stem from the prolonged activation of β2-adrenergic receptors, which maintains elevated intracellular cAMP levels and continuous relaxation of airway smooth muscle cells. smolecule.com this compound's molecular structure, which includes a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring, contributes to its high affinity and prolonged binding to the β2-adrenoceptor. nih.govresearchgate.net As a non-catechol β2-adrenergic receptor agonist, this compound possesses enhanced stability, further contributing to its extended duration of action. wikipedia.org This sustained receptor activation and downstream signaling translate into a prolonged period of smooth muscle relaxation, which is crucial for maintaining open airways. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Characterization of Carmoterol
Carmoterol Pharmacokinetics in Preclinical and Clinical Investigations
The pharmacokinetic profile of this compound has been characterized through both preclinical and clinical studies, demonstrating consistent behavior across different populations. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
Analysis of Non-Linear Accumulation Profiles of this compound
Investigations into this compound's accumulation profiles have consistently shown that its pharmacokinetics are proportional to the administered dose. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Specifically, studies in asthmatic patients and healthy volunteers have revealed negligible or minimal non-linear accumulation of the drug following repeated dosing treatments. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This indicates a predictable systemic exposure with repeated administration.
Research on Lung Deposition Dynamics of this compound via Inhalation Technologies
Research into the lung deposition dynamics of this compound has highlighted the efficiency of specific inhalation technologies. When administered using Modulite™ technology, which utilizes a hydrofluoroalkane (HFA) propellant, lung deposition of this compound can reach as high as 41% of the nominal dose. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org A notable finding is the absence of significant differences in lung deposition of this compound among healthy subjects, patients with asthma, and patients with COPD. wikipedia.orgwikipedia.orgwikipedia.org This consistent deposition across patient groups is attributed to the small particle size (approximately 0.8 μm) of the HFA metered-dose inhaler aerosol. wikipedia.orgwikipedia.org
Pharmacodynamic Response Characteristics of this compound
This compound exhibits distinct pharmacodynamic properties that underpin its bronchodilatory effects, including a rapid onset and prolonged duration of action, alongside clear dose-response relationships. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Its mechanism of action involves the activation of beta-2 adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn causes relaxation of airway smooth muscle cells and facilitates bronchodilation. wikipedia.orgwikipedia.orgguidetomalariapharmacology.org this compound demonstrates a high affinity for beta-2 adrenergic receptors, with a selectivity ratio significantly favoring beta-2 over beta-1 receptors (53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors). wikipedia.orgwikipedia.orgwikipedia.org
Investigation of Onset and Duration of this compound Bronchodilatory Action
This compound is characterized by a rapid onset of bronchodilatory action, comparable to that of salbutamol (B1663637) and formoterol (B127741). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com It has also shown a faster onset of action compared to salmeterol (B1361061). wikipedia.org In in vitro studies, the onset of action was similar to formoterol. wikipedia.orgwikipedia.org Furthermore, comparative studies using precision-cut human lung slice preparations revealed a rapid onset of action in human small airways. wikipedia.org
The duration of this compound's bronchodilatory effect is notably prolonged, exceeding that of both salmeterol and formoterol. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.org Studies indicate that this compound can sustain bronchodilation for over 24 hours, with some reports suggesting a duration of up to 30 hours. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com In guinea pig tracheal smooth muscle models, its duration of muscle relaxation activity was longer than that observed with salmeterol and formoterol. wikipedia.org At human recombinant β2-adrenoceptors, the persistence of action of this compound was found to be similar to salmeterol and longer than indacaterol (B1671819) and formoterol. wikipedia.org
Table 1: Comparative Onset and Duration of Action of this compound and Other LABAs
| Compound | Onset of Action (Comparison) | Duration of Action (Comparison) |
| This compound | Comparable to Salbutamol, Formoterol wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com; Faster than Salmeterol wikipedia.org | >24 hours, up to 30 hours wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com; Longer than Salmeterol, Formoterol wikipedia.orgwikipedia.orgwikipedia.orgmims.com |
| Formoterol | Rapid (within 3 minutes) mims.com | ~12 hours mims.com |
| Salmeterol | 30-48 minutes (asthma), 2 hours (COPD) mims.com | ~12 hours mims.com |
| Indacaterol | Rapid (by 15 minutes) wikipedia.org | True 24 hours wikipedia.org |
Elucidation of Dose-Response Relationships in this compound-Induced Bronchodilation
The pharmacokinetic characteristics of this compound have demonstrated proportional dose-response relationships. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Clinical trials have provided insights into the efficacy of various doses in improving lung function in patients with respiratory conditions.
In patients with persistent asthma, a daily dose of 2 µg of this compound was found to be as effective as 12 µg of formoterol administered twice daily over an 8-day treatment period. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com Both treatments resulted in significant improvements in lung function, as measured by forced expiratory volume in one second (FEV1). wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com The effect of this compound on trough FEV1 was comparable to that of formoterol. wikipedia.org
In a dose-finding study involving patients with COPD, a single 4 µg dose of this compound demonstrated a better effect on 24-hour trough FEV1 compared to two 50 µg doses of salmeterol given 12 hours apart. wikipedia.orgwikipedia.orgguidetomalariapharmacology.orgmims.com After a two-week treatment period, once-daily doses of 2 µg and 4 µg this compound resulted in placebo-adjusted improvements in trough FEV1 of 94 mL and 112 mL, respectively, whereas 50 µg salmeterol twice-daily resulted in an increase of 78 mL. wikipedia.orgwikipedia.org The subgroup analysis of FEV1 area under the curve from 0 to 24 hours (AUC0–24h) also showed a clear dose-response relationship for this compound. wikipedia.org
Table 2: this compound Bronchodilation Efficacy in Clinical Studies (FEV1 Improvement)
| Patient Population | This compound Dose (Once Daily) | Comparator (Dosing) | Trough FEV1 Improvement (Placebo-Adjusted) | Reference |
| Persistent Asthma | 2 µg | Formoterol 12 µg (twice daily) | Comparable efficacy | wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com |
| COPD | 2 µg | Placebo | 94 mL (Day 14) | wikipedia.orgwikipedia.org |
| COPD | 4 µg | Salmeterol 50 µg (twice daily) | 112 mL (Day 14); Better than Salmeterol | wikipedia.orgwikipedia.orgguidetomalariapharmacology.orgmims.com |
Preclinical Research on Carmoterol Efficacy and Mechanistic Insights
In Vitro Pharmacological Studies of Carmoterol
In vitro studies have characterized this compound's potent and selective effects on airway smooth muscle and its interaction with β2-adrenoceptors.
This compound demonstrates robust bronchodilation and smooth muscle relaxation with a prolonged duration of action in various models of smooth muscle constriction. Its onset of action in vitro is comparable to that of formoterol (B127741), while its duration of muscle relaxation activity surpasses both salmeterol (B1361061) and formoterol. nih.govwikipedia.org
Early preclinical investigations revealed this compound's exceptional binding properties to β2-adrenoceptors, exhibiting very high affinity and specificity through radioligand experiments. This high-affinity binding is partly attributed to its interaction with Tyr308 within the transmembrane 7 region of the β2-adrenergic receptor. nih.gov
This compound demonstrates a high selectivity for β2-adrenoceptors, showing a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. This selectivity is significantly greater than that of formoterol (20:1) and comparable to salmeterol (50:1). nih.govsci-hub.sewikipedia.org Furthermore, initial pharmacological characterization showed that this compound's potency in isolated guinea pig trachea exceeded that of formoterol and salmeterol, with selectivity over 100 times greater for bronchial muscle than myocardial tissue. nih.govwikipedia.org In vitro studies on guinea pig tracheal smooth muscle report this compound's EC50 at 0.1 nM, which is superior to formoterol (EC50: 0.6 nM) and salmeterol (EC50: 3.2 nM). nih.gov Its pEC50 is reported as 10.19. wikipedia.org In human recombinant β2 receptors, this compound's duration of action matches salmeterol but exceeds indacaterol (B1671819) and formoterol, sustaining bronchodilation for over 24 hours. nih.gov
The following table summarizes key comparative in vitro pharmacological data for this compound:
| Agonist | Receptor Selectivity (β2:β1) | EC50 (nM) in Guinea Pig Tracheal Smooth Muscle | pEC50 | Duration of Action (Human Recombinant β2 Receptors) |
| This compound | 53:1 nih.govsci-hub.sewikipedia.org | 0.1 nih.gov | 10.19 wikipedia.org | >24 hours (matches salmeterol, exceeds indacaterol and formoterol) nih.gov |
| Formoterol | 20:1 sci-hub.se | 0.6 nih.gov | - | Shorter than this compound nih.gov |
| Salmeterol | 50:1 sci-hub.se | 3.2 nih.gov | 9.2 sci-hub.se | Matches this compound nih.gov |
| Indacaterol | - | - | - | Shorter than this compound nih.gov |
In Vivo Animal Model Studies of this compound Efficacy
Animal model studies have demonstrated this compound's efficacy in mitigating bronchoconstriction and airway hyperresponsiveness relevant to obstructive airway diseases.
In studies utilizing normal guinea pigs, this compound caused a dose-dependent inhibition of acetylcholine-induced bronchoconstriction, with an ED50 of 16.7 pmol. wikipedia.org It also proved highly potent against histamine- and ovalbumin-induced reactions, demonstrating effectiveness at doses as low as 1 pmol. wikipedia.org Further research indicated a positive interaction between this compound and tiotropium (B1237716) bromide in controlling airway changes induced by various challenges in guinea pigs. The ED50 value of this compound on acetylcholine (B1216132) challenge was reduced by approximately 10 to 28 times in the presence of tiotropium, while histamine-induced responses were reduced by 4.5 to 13 times. mims.comscilit.com In animal models, a combination of this compound and budesonide (B1683875) was found to be two-fold more effective than the formoterol/budesonide combination, suggesting its potential for novel fixed combinations in asthma and COPD. wikidata.org
The following table presents in vivo efficacy data for this compound in guinea pig models:
| Challenge Agent | This compound ED50 (pmol) | Effect in Presence of Tiotropium (Reduction in ED50) |
| Acetylcholine | 16.7 wikipedia.org | ~10-28 times mims.com |
| Histamine (B1213489) | <1 (effective at 1 pmol) wikipedia.org | ~4.5-13 times mims.com |
| Ovalbumin | <1 (effective at 1 pmol) wikipedia.org | Not specified |
Preclinical studies have consistently shown that this compound is effective in reducing airway hyperresponsiveness in animal models of obstructive airway diseases. wikipedia.org This effect is crucial for managing conditions like asthma and COPD, where exaggerated airway narrowing in response to various stimuli is a hallmark.
Clinical Research and Comparative Efficacy of Carmoterol
Clinical Efficacy of Carmoterol in the Management of Asthma
This compound has been studied for its effectiveness in the treatment of persistent asthma, demonstrating positive effects on pulmonary function and symptom control.
Clinical trials have shown that this compound significantly improves lung function in patients with asthma. In a randomized, double-blind trial involving 124 patients with persistent asthma, a daily dose of 2 µg of this compound was found to be as effective as 12 µg of formoterol (B127741) administered twice daily over an 8-day treatment period. Both treatments led to significant improvements in lung function, specifically measured by forced expiratory volume in 1 second (FEV1) ersnet.orgdovepress.comnih.gov. The improvements in trough FEV1 on the morning of day 8 were clinically and significantly greater in both active treatment groups compared to placebo, with this compound's effect on trough FEV1 being comparable to that of formoterol ersnet.orgnih.gov. Specifically, this compound 2 µg once daily resulted in a placebo-adjusted improvement of 94 mL in trough FEV1 ersnet.org.
Table 1: Impact of this compound and Formoterol on Trough FEV1 in Asthma Patients
| Treatment Group | Dose (µg) | Dosing Frequency | Trough FEV1 Improvement (mL) (Placebo-Adjusted) | Study Duration |
| This compound | 2 | Once daily | 94 | 8 days |
| Formoterol | 12 | Twice daily | 78 | 8 days |
While direct data on this compound monotherapy's specific role in reducing asthma exacerbation frequency is limited in the provided search results, its efficacy in improving lung function and symptom control is a foundational aspect of asthma management aimed at preventing exacerbations. It has been noted that this compound, particularly in combination with budesonide (B1683875), has been studied for its efficacy in reducing the risk of exacerbations ontosight.ai. In animal models, the fixed combination of this compound/budesonide was found to be twofold more effective than the formoterol/budesonide combination in controlling bronchoconstriction nih.govnih.gov.
Clinical Efficacy of this compound in Chronic Obstructive Pulmonary Disease (COPD) Treatment
This compound has also demonstrated efficacy in the management of COPD, particularly in improving lung function.
In COPD patients, this compound has shown significant improvements in lung function. A dose-finding study involving 278 patients with COPD revealed that a single 4 µg dose of this compound administered once daily outperformed two 50 µg doses of salmeterol (B1361061) given 12 hours apart ersnet.org. After a two-week treatment period, once-daily doses of 4 µg this compound resulted in a placebo-adjusted improvement of 112 mL in trough FEV1, compared to 78 mL for 50 µg salmeterol twice daily ersnet.org. Similarly, doses of 4 µg this compound also led to improvements in trough forced vital capacity (FVC) ersnet.org. The long duration of action of this compound makes it suitable for once-daily dosing in COPD management ontosight.ai.
Table 2: Improvements in Lung Function with this compound in COPD Patients
| Treatment Group | Dose (µg) | Dosing Frequency | Trough FEV1 Improvement (mL) (Placebo-Adjusted) | Study Duration |
| This compound | 4 | Once daily | 112 | 2 weeks |
| Salmeterol | 50 | Twice daily | 78 | 2 weeks |
Comparative Efficacy Studies of this compound with Other Long-Acting Beta2-Adrenergic Receptor Agonists (LABAs)
Comparative studies highlight this compound's distinct pharmacological profile and efficacy relative to other LABAs.
In direct comparisons, this compound has shown comparable or superior bronchodilatory effects to formoterol. In patients with persistent asthma, this compound 2 µg once daily was as effective as formoterol 12 µg twice daily in improving trough FEV1 ersnet.orgnih.govnih.gov.
Beyond clinical outcomes, preclinical and in vitro studies provide insights into their comparative efficacy. This compound is more potent than formoterol in methacholine (B1211447) precontracted guinea pig tracheal smooth muscle researchgate.net. While this compound has a similar onset of action to formoterol, its duration of muscle relaxation activity has been observed to be longer than both formoterol and salmeterol dovepress.comnih.govresearchgate.net. This extended duration of action supports its potential for once-daily dosing regimens nih.gov.
Table 3: Comparative Bronchodilation Properties of this compound and Formoterol (In Vitro)
| Compound | Potency (in guinea pig tracheal smooth muscle) | Onset of Action | Duration of Muscle Relaxation Activity |
| This compound | More potent than Formoterol researchgate.net | Similar to Formoterol nih.govresearchgate.net | Longer than Formoterol dovepress.comnih.govresearchgate.net |
| Formoterol | Less potent than this compound researchgate.net | Similar to this compound nih.govresearchgate.net | Shorter than this compound dovepress.comnih.govresearchgate.net |
Comparative Efficacy of this compound versus Salmeterol in Airway Obstruction
Preclinical studies indicated that this compound possessed a duration of effect exceeding 24 hours after inhalation of a 3 µg dose wikipedia.org. Its pharmacological profile demonstrated greater potency in isolated guinea pig trachea compared to both formoterol and salmeterol wikipedia.org. Further in vitro studies on guinea pig tracheal smooth muscle showed this compound to be more potent than other long-acting beta2-adrenergic receptor agonists (LABAs) when precontracted with methacholine mims.com. This compound exhibited an EC50 of 0.1 nM, which surpassed formoterol (EC50: 0.6 nM) and salmeterol (EC50: 3.2 nM) in potency fishersci.se.
Regarding the onset and duration of action, this compound demonstrated a similar onset of action to salbutamol (B1663637) and formoterol, while exhibiting a faster onset compared to salmeterol mims.com. The duration of tracheal smooth muscle relaxation was also observed to be longer for this compound than for both formoterol and salmeterol nih.govmims.com. In human recombinant β2 receptors, this compound's duration of action was comparable to salmeterol, yet it exceeded that of indacaterol (B1671819) and formoterol, maintaining bronchodilation for over 24 hours fishersci.se.
Clinical investigations in patients with chronic obstructive pulmonary disease (COPD) provided comparative data. A single 4 µg dose of this compound was found to have a superior effect on 24-hour trough forced expiratory volume in one second (FEV1) compared to two 50 µg doses of salmeterol administered 12 hours apart mims.comnih.gov. After a two-week treatment period, once-daily doses of 2 µg and 4 µg this compound led to placebo-adjusted improvements in trough FEV1 of 94 mL and 112 mL, respectively mims.comnih.gov. In contrast, 50 µg salmeterol administered twice daily resulted in a 78 mL increase in trough FEV1 mims.comnih.gov. Additionally, doses of 2 µg and 4 µg this compound led to placebo-adjusted improvements in trough forced vital capacity (FVC) of 133 mL and 123 mL, respectively nih.gov. Throughout the two-week treatment, no tolerance to the bronchodilatory effects of either this compound or salmeterol was observed mims.com.
In a randomized, double-blind, parallel-group trial involving 124 participants with persistent asthma, 2 µg this compound administered once daily was as effective as 12 µg formoterol administered twice daily over an eight-day treatment period nih.govmims.comnih.gov. Both this compound and formoterol significantly improved lung function, with the effect of this compound on trough FEV1 being comparable to that of formoterol nih.gov.
Table 1: Comparative Efficacy of this compound vs. Salmeterol/Formoterol
| Metric | This compound (2-4 µg QD) | Salmeterol (50 µg BID) | Formoterol (12 µg BID) |
| Potency (Guinea Pig Trachea) | Greater wikipedia.org | Lower wikipedia.org | Lower wikipedia.org |
| Onset of Action | Faster vs. Salmeterol mims.com | Slower vs. This compound mims.com | Similar vs. This compound mims.com |
| Duration of Relaxation | Longer vs. Salmeterol/Formoterol nih.govmims.com | Shorter vs. This compound nih.govmims.com | Shorter vs. This compound nih.govmims.com |
| Trough FEV1 Improvement (COPD, 2 weeks) | 94-112 mL (placebo-adjusted) mims.comnih.gov | 78 mL (placebo-adjusted) mims.comnih.gov | N/A |
| Trough FEV1 (Asthma, 8 days) | Comparable to Formoterol nih.gov | N/A | Comparable to this compound nih.gov |
This compound's Position Relative to Other Ultra-Long-Acting Beta2-Adrenergic Receptor Agonists (Ultra-LABAs)
This compound is categorized as a non-catechol ultra-LABA, developed with the aim of achieving once-daily administration due to its prolonged duration of action mims.comfishersci.se. Its chemical structure incorporates elements from both formoterol and procaterol, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring fishersci.senih.gov. This design was intended to enhance stability and prolong its effect compared to catechol-based compounds fishersci.se.
Early preclinical investigations highlighted this compound's exceptional binding properties to β2-adrenergic receptors, demonstrating very high affinity and specificity in radioligand experiments fishersci.senih.gov. A notable characteristic of this compound is its high receptor selectivity, exhibiting a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors fishersci.se.
The class of ultra-LABAs includes several compounds developed for once-daily dosing, such as indacaterol, olodaterol (B163178), vilanterol (B1248922), LAS100977 (abediterol), and PF-610355 nih.govmims.comnih.govnih.gov. Among these, indacaterol has been extensively studied, while information on other ultra-LABAs, including this compound, was often limited to conference abstracts during their development phase mims.com.
Comparative data on other ultra-LABAs reveal distinct profiles:
Indacaterol: Approved for clinical use, it is a chirally pure ultra-LABA with significant β2-adrenoceptor potency, a fast onset of action, and sustained duration. It acts as a nearly full agonist, showing 73% intrinsic activity compared to isoprenaline, whereas salmeterol shows 38% nih.gov.
Vilanterol: This ultra-LABA has an affinity for the β2-receptor comparable to salmeterol but greater than olodaterol, formoterol, or indacaterol nih.gov. In human airway tissue, vilanterol exhibits a faster onset and longer duration of action than salmeterol nih.govnih.gov. Vilanterol is primarily marketed in combination with other respiratory medications nih.gov.
Olodaterol: Classified as an ultra-LABA, olodaterol is a nearly full β2 agonist with 88% intrinsic activity compared to isoprenaline. It demonstrates high in vitro selectivity for β2 receptors, being 241-fold more selective versus β1 and 2299-fold versus β3 adrenergic receptors, surpassing formoterol and salmeterol in this regard wikipedia.org.
PF-610355: A single 450 µg dose of PF-610355 demonstrated a more durable effect on specific airway conductance (sGAW) than both placebo and salmeterol, with durations of 16.4 hours and 9.8 hours longer, respectively, in healthy male volunteers nih.govnih.gov.
Despite this compound's promising preclinical and early clinical data regarding its potency, selectivity, and duration of action, its development was halted due to a lack of a competitive profile in the evolving landscape of ultra-LABAs wikipedia.orgnih.gov.
Table 2: this compound's In Vitro Potency and Selectivity vs. Other LABAs
| Agonist | β2 Affinity | β1 Affinity | Selectivity Ratio (β2/β1) | EC50 (nM) in Guinea Pig Trachea |
| This compound | High fishersci.se | Low fishersci.se | 53-fold fishersci.se | 0.1 fishersci.se |
| Formoterol | High fishersci.se | Moderate fishersci.se | 2.38 fishersci.se | 0.6 fishersci.se |
| Salmeterol | Moderate fishersci.se | Low fishersci.se | 1.46 fishersci.se | 3.2 fishersci.se |
| Indacaterol | Very High fishersci.se | Moderate fishersci.se | Not specified fishersci.se | N/A |
Mechanistic Insights from Carmoterol Combination Therapies
Synergistic Bronchodilatory Effects of Carmoterol in Combination with Tiotropium (B1237716) Bromide
The co-administration of this compound with tiotropium bromide, a long-acting muscarinic M3-receptor antagonist, has demonstrated synergistic bronchodilatory effects. Both this compound and tiotropium bromide act through distinct pathways to induce bronchodilation: this compound stimulates β2-receptors, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), while tiotropium bromide antagonizes acetylcholine (B1216132) at M3-receptors, thereby relaxing airway smooth muscle mims.com.
Preclinical studies, particularly in guinea pig models, have provided detailed insights into this synergistic interaction. When ineffective doses of this compound and tiotropium bromide were combined, a positive interaction was observed in reducing acetylcholine-induced bronchoconstriction mims.commims.com. Specifically, the bronchodilating activity of this compound was significantly augmented in the presence of tiotropium. For instance, the effective dose 50 (ED50) value of this compound against acetylcholine challenge was notably reduced by approximately 10 to 28 times when combined with 0.1 and 0.3 pmol of tiotropium, respectively mims.commims.com. Similar enhancements in activity were reported against histamine (B1213489) and ovalbumin-induced reactions mims.commims.com.
This favorable interaction suggests that combining this compound and tiotropium bromide could be a valuable strategy for managing bronchopulmonary diseases characterized by increased airway resistances mims.commims.com. While other LABA/LAMA combinations, such as formoterol (B127741) or salmeterol (B1361061) with tiotropium, have primarily shown additive effects, the observed interaction between this compound and tiotropium appears to be more profound, indicating a synergistic relationship mims.comwikipedia.org.
Table 1: Synergistic Bronchodilatory Effects of this compound and Tiotropium Bromide (Guinea Pig Model)
| Challenge Type | This compound Alone ED50 (pmol) | This compound + Tiotropium (0.1 pmol) ED50 (pmol) | This compound + Tiotropium (0.3 pmol) ED50 (pmol) | Reduction Factor (0.1 pmol Tiotropium) | Reduction Factor (0.3 pmol Tiotropium) |
| Acetylcholine-induced | 9.5 (7.2–11.6) mims.com | 1.1 (0.7–1.6) mims.com | 0.3 (0.2–0.5) mims.com | ~10 times mims.com | ~28 times mims.com |
| Histamine-induced | - | - | - | ~4.5 times mims.com | ~13 times mims.com |
| Ovalbumin-induced | 11.8 (9.2–14.3) mims.com | 1.7 (1.3–2.1) mims.com | 0.5 (0.3–0.7) mims.com | ~8 times mims.com | ~25 times mims.com |
Note: Data extracted from preclinical studies in guinea pigs. ED50 values represent the effective dose 50. Reduction factors are approximate based on reported data.
Positive Pharmacodynamic Interactions of this compound with Inhaled Corticosteroids (e.g., Budesonide)
This compound is frequently investigated in combination with inhaled corticosteroids (ICS), such as budesonide (B1683875), to leverage their complementary actions in treating respiratory conditions wikipedia.org. This compound provides bronchodilation through β2-adrenergic receptor activation, while budesonide, a potent glucocorticoid, exerts anti-inflammatory effects by modulating gene expression, depressing leukocyte migration, and stabilizing cellular components wikipedia.orgmims.comwikimedia.org.
Research has demonstrated a positive pharmacodynamic interaction between this compound and budesonide. In animal models, the combination of this compound and budesonide was found to be twofold more effective in controlling bronchoconstriction than the combination of formoterol and budesonide. This suggests that the this compound/budesonide pairing may optimize the pharmacological potential of each component.
Clinical studies in patients with mild to moderate asthma further support these positive interactions. A study investigating the pharmacokinetic and pharmacodynamic interaction between this compound (2 µg) and budesonide (400 µg) administered once daily for four weeks showed that the systemic exposure to either drug was not increased when given in combination compared to individual administration. Importantly, a prolonged bronchodilation effect was observed with the combined therapy.
Beyond budesonide, this compound has also shown synergistic interactions with other inhaled corticosteroids like fluticasone (B1203827). This compound has been found to enhance the anti-inflammatory effects of fluticasone by strengthening the translocation of glucocorticoid receptors, while fluticasone, in turn, increases the transcription of β2-receptors, thereby augmenting this compound's bronchodilatory action. This reciprocal enhancement leads to a more potent and long-lasting therapeutic effect at lower doses when the drugs are combined.
Table 2: Comparative Efficacy of LABA/ICS Combinations in Animal Models
| Combination Therapy | Efficacy in Bronchoconstriction Control | Reference |
| This compound/Budesonide | Twofold more effective | |
| Formoterol/Budesonide | Less effective |
Implications of this compound Combination Therapies for Airway Inflammation Modulation
The integration of this compound into combination therapies carries significant implications for the modulation of airway inflammation, a central pathological feature of chronic respiratory diseases wikipedia.orgwikimedia.org. While this compound, as a LABA, primarily addresses bronchoconstriction, its combination with ICS directly targets the underlying inflammatory processes wikipedia.orgmims.comwikimedia.org.
The synergistic relationship between LABAs and corticosteroids is well-established and extends to this compound combinations. Corticosteroids enhance the expression of β2-receptors, which can amplify the bronchodilator response to β2-agonists like this compound. Conversely, LABAs have been shown to augment the anti-inflammatory effects of corticosteroids wikimedia.org. This molecular interplay, partly mediated by the elevation of cyclic AMP (cAMP) levels by LABAs, contributes to a superior anti-inflammatory outcome compared to ICS monotherapy wikimedia.org.
For example, the combination of this compound and fluticasone has been observed to provide a more effective and long-lasting therapeutic effect due to synergistic actions, allowing for the achievement of therapeutic benefits at lower individual drug doses. This enhanced efficacy in controlling both bronchoconstriction and inflammation can lead to simplified treatment regimens and potentially improved patient adherence.
Furthermore, beyond direct anti-inflammatory actions, some studies suggest that LAMAs like tiotropium, when combined with LABAs, may also contribute to modulating airway inflammation. Tiotropium has demonstrated a better anti-inflammatory activity profile compared to formoterol monotherapy in certain clinical settings, by reducing the production of superoxide (B77818) and leukotriene B4 (LTB4) by peripheral neutrophils. This highlights the multifaceted approach combination therapies offer in addressing both the bronchodilatory and inflammatory components of airway diseases.
Molecular and Structural Biology of Carmoterol Receptor Interactions
Structural Basis of Carmoterol Binding to Adrenergic Receptors
The interaction of this compound with adrenergic receptors involves specific structural changes within the receptor, leading to its agonistic effects.
Ligand-Induced Conformational Changes in Beta-Adrenergic Receptors upon this compound Binding
Upon binding, this compound, as a full agonist, induces a 1 Å contraction of the catecholamine-binding pocket of the β1-adrenergic receptor (β1AR) compared to its antagonist-bound state. wikipedia.orgwikipedia.orgwikipedia.orgpharmakb.comfishersci.be This contraction is a key initial step in receptor activation. Furthermore, this compound binding triggers specific rotamer conformational changes in two conserved serine residues within transmembrane helix 5 (H5): Ser212 (Ser5.43) and Ser215 (Ser5.46). wikipedia.orgwikipedia.orgwikipedia.orgpharmakb.comfishersci.bemims.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The specific chemical architecture of this compound is intricately linked to its pharmacological profile, particularly its selectivity for β2-adrenoceptors and its prolonged receptor engagement.
Contribution of Specific Structural Moieties to β2-Adrenoceptor Selectivity
This compound is characterized by its non-catechol nature and a distinct carbostyril skeleton. wikipedia.orgwikipedia.org Key structural elements contributing to its β2-adrenoceptor selectivity and high affinity include a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on the carbostyril aromatic ring. wikipedia.org Research has demonstrated that the 8-hydroxycarbostyril nucleus, along with specific substitutions on the tertiary alpha carbon of the side chain and the precise positioning of the phenyl group, are crucial for both high affinity and slow dissociation from the β2-adrenergic receptor. wikipedia.org
The methoxyphenyl group, in particular, has been identified as critical for this compound's β2-adrenoceptor selectivity. wikipedia.org this compound exhibits a high degree of selectivity for β2-adrenoceptors over β1-adrenoceptors, with a reported selectivity ratio (β2/β1) of approximately 53-fold. wikipedia.orgwikipedia.orgmims.com This selectivity is notably higher than that of formoterol (B127741) (20:1) and comparable to salmeterol (B1361061) (50:1). mims.com Furthermore, this compound has been shown to be over 100 times more selective for bronchial muscle tissue than for myocardial tissue, which is beneficial in minimizing cardiovascular side effects. mims.com
| Compound | β2/β1 Selectivity Ratio | Reference |
|---|---|---|
| This compound | ~53:1 | wikipedia.orgwikipedia.orgmims.com |
| Salmeterol | ~50:1 | mims.com |
| Formoterol | ~20:1 | mims.com |
Molecular Determinants of Prolonged Receptor Engagement and Residence Time
The extended duration of action observed with this compound is directly linked to its molecular structure and its ability to engage with the receptor for a prolonged period. wikipedia.orgwikipedia.org The additional interactions formed by this compound within the β1AR binding pocket, as revealed by structural comparisons with other agonists like salbutamol (B1663637), are believed to reduce its dissociation rate from the receptor. This slower dissociation is a key factor in prolonging its biological activity. wikipedia.orgmims.com
Specifically, the combination of the 8-hydroxycarbostyril nucleus, particular substitutions on the tertiary alpha carbon of the side chain, and the precise orientation of the phenyl group are critical structural features that contribute to the slow dissociation of this compound from the β2-adrenergic receptor. wikipedia.org The persistence of this compound's action at human recombinant β2-adrenoceptors has been found to be similar to that of salmeterol, and notably longer than that of indacaterol (B1671819) and formoterol. wikipedia.org Receptor residence time, defined as the duration a ligand remains bound to its target receptor, is increasingly recognized as a crucial determinant of drug efficacy. Compounds with slower off-rates can achieve more sustained target coverage, leading to prolonged pharmacological effects. nih.govguidetopharmacology.org Techniques such as NanoBRET® Target Engagement assays are employed to measure compound residence time, demonstrating that compounds with slow dissociation kinetics from their target proteins impede the binding of a fluorescent tracer, thereby slowing the production of a BRET signal. nih.govwikipedia.org
Biased Agonism and Signaling Specificity of this compound at β2-Adrenergic Receptors
G protein-coupled receptors (GPCRs), including β2-adrenoceptors, are known to exhibit a phenomenon called biased agonism, or functional selectivity. This concept describes how different ligands binding to the same GPCR can preferentially activate distinct intracellular signaling pathways, leading to varied cellular responses. fishersci.cauni.luprobes-drugs.orgfishersci.ca This functional selectivity arises from ligand-specific GPCR conformations that dictate the receptor's interaction with various downstream effector proteins, such as G proteins and β-arrestins. fishersci.cauni.luprobes-drugs.orgfishersci.ca
The β2-adrenoceptor can couple to multiple G protein subtypes, primarily Gαs (stimulatory G protein for adenylyl cyclase) and, to a lesser extent, Gαi (inhibitory G protein for adenylyl cyclase), as well as β-arrestins. fishersci.cauni.luprobes-drugs.orgnih.gov While many β2-adrenoceptor agonists activate both Gs and Gi pathways, some, like fenoterol, have been shown to preferentially activate Gs signaling. fishersci.ca The molecular mechanisms underlying biased agonism are complex and involve subtle conformational changes in the transmembrane helices and intracellular loops that influence transducer interactions. probes-drugs.orgfishersci.ca
While the concept of biased agonism is well-established for β2-adrenoceptors and is a significant area of research for developing drugs with improved therapeutic profiles and reduced side effects, the available information does not explicitly detail this compound's specific biased signaling profile at β2-adrenergic receptors. Further research would be required to characterize any potential biased agonism of this compound towards specific G protein pathways or β-arrestin recruitment.
Investigation of β-Arrestin Bias Mediated by this compound
This compound has been identified as a β-arrestin-biased agonist at the β2-adrenergic receptor (β2AR). mims.comfishersci.nomims.comfishersci.ca This bias was initially predicted through computational methods and subsequently validated by experimental testing. mims.comfishersci.nomims.com Research indicates that this compound exhibits a 2-fold higher bias factor towards the β-arrestin signaling pathway when compared to formoterol in β2AR. mims.com
Ligand bias, in this context, refers to the differential strength of allosteric communication pathways originating from residues within the extracellular loops, traversing through the agonist binding site, and ultimately connecting to either the β-arrestin or G-protein interacting interfaces of the G-protein coupled receptor (GPCR). mims.commims.com Studies on β-arrestin coupling to formoterol-bound structures have also highlighted the involvement of the extracellular region of helix 6 in this process. mims.com
The observed bias factors for this compound and Formoterol relative to Isoproterenol in β2AR are summarized in the following table:
Table 1: Ligand Bias Factors in β2AR (Relative to Isoproterenol)
| Ligand | Bias Factor (Fold Higher Towards β-Arrestin) mims.com |
| This compound | 2 |
| Formoterol | 1 (Reference for comparison) |
Identification of Functional Hotspot Residues Influencing Ligand Bias
Specific amino acid residues within the biased agonist binding site that play a crucial role in potentiating ligand bias are termed "functional hotspots." mims.comfishersci.nomims.comfishersci.ca The identification of these residues is instrumental in guiding the rational design of biased agonists in GPCRs, enabling the development of pharmacophores with desired signaling profiles. mims.comfishersci.nomims.com
For this compound-bound β2AR, three key functional hotspot residues have been identified: Threonine 110 (T110, Ballesteros-Weinstein numbering 3.29), Phenylalanine 193 (F193, located in Extracellular Loop 2, ECL2), and Serine 204 (S204, Ballesteros-Weinstein numbering 5.43). mims.com These residues are notably common to both formoterol and this compound when bound to β2AR. mims.com Their significant contribution lies in mediating the allosteric communication pipeline towards the β-arrestin interface, distinguishing it from the G-protein signaling pathways. mims.com
Table 2: Functional Hotspot Residues in this compound-Bound β2AR
| Residue | Location (Ballesteros-Weinstein Numbering/Region) mims.com | Role |
| T110 | 3.29 | Contributes significantly to β-arrestin bias |
| F193 | ECL2 | Contributes significantly to β-arrestin bias |
| S204 | 5.43 | Contributes significantly to β-arrestin bias |
Advanced Research Methodologies and Novel Applications of Carmoterol Research
Development of Analytical Methodologies for Carmoterol in Biological Matrices
The accurate and precise quantification of pharmaceutical compounds in complex biological matrices is critical for pharmacokinetic, pharmacodynamic, and metabolic studies. Biological samples, such as plasma, urine, and tissue homogenates, present inherent challenges due to the presence of endogenous interferences and the typically low concentrations of analytes nih.govrsc.orgmdpi.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the quantitative analysis of small molecules like this compound in biological samples, owing to its high sensitivity, specificity, and throughput nih.govrsc.orgresearchgate.netnih.govmdpi.com. This technique allows for the separation of the analyte from the matrix components via liquid chromatography, followed by highly selective detection and quantification using tandem mass spectrometry.
A significant advancement in quantitative bioanalysis involves the use of deuterated analogs as internal standards. This compound-d3, a deuterated isotopologue of this compound, serves this purpose by possessing nearly identical chemical properties to the non-deuterated analyte, thereby compensating for matrix effects and variations during sample preparation and instrumental analysis researchgate.netnih.gov. Validated LC-MS/MS methods typically employ electrospray ionization (ESI) and utilize C18 columns with mobile phases, such as 0.1% formic acid in water/acetonitrile, to achieve effective chromatographic separation . Ensuring the stability of the deuterium (B1214612) label under storage and analytical conditions is also a crucial aspect, often confirmed through accelerated stability studies . The principle of isotope dilution mass spectrometry (IDMS) leverages these deuterated analogs for absolute quantification, involving the establishment of calibration curves and the application of correction factors for natural isotopic abundance, with cross-validation against orthogonal methods to confirm assay robustness .
Research into Novel Inhalation Delivery Systems for Optimized this compound Lung Deposition
Efficient pulmonary drug delivery is paramount for respiratory therapeutics, aiming to maximize drug deposition in the lungs while minimizing systemic exposure and side effects researchgate.netnih.gov. Research into this compound's delivery has focused on optimizing its lung deposition.
A notable development in this area is the utilization of Modulite™ technology. This advanced hydrofluoroalkane (HFA) propellant-based pressurized metered-dose inhaler (pMDI) technology has demonstrated the ability to achieve lung deposition of this compound as high as 41% of the nominal dose ersnet.orgnih.gov. The small particle size (approximately 0.8 μm) generated by this aerosol technology is particularly advantageous, as it allows for deep lung penetration and results in comparable lung deposition across diverse patient populations, including healthy subjects, patients with asthma, and those with chronic obstructive pulmonary disease (COPD) ersnet.org.
Beyond specific technologies like Modulite™, broader research in inhalation delivery systems explores various approaches, including nebulizers, soft-mist inhalers (SMIs), and dry powder inhalers (DPIs). These systems are continuously engineered to enhance drug delivery efficiency, improve drug stability, enable controlled release kinetics, and further optimize lung deposition mdpi.com. A key area of innovation involves nanoparticle-based drug delivery systems (NPs-DDS). Nanoparticles, typically sized under 1 micrometer, facilitate deeper lung penetration, thereby enhancing drug absorption, bioavailability, solubility, and diffusion kinetics mdpi.com. Encapsulating drugs within NP systems can improve their solubility and stability, protect them from degradation by the lung's innate defense mechanisms, and ultimately enhance their therapeutic effects doi.org. Furthermore, surface functionalization of nanoparticles allows for targeted delivery to specific deep lung regions, maximizing the amount of drug reaching the intended site of action doi.org. Particle size optimization remains a critical factor, with particles between 1–5 µm effectively targeting small airways, and those under 500 nm reaching alveolar sites via Brownian diffusion mdpi.com.
Computational Approaches in this compound Drug Design and Repositioning Studies
Computational methodologies have become indispensable tools in modern drug discovery and development, offering efficient strategies for identifying new drug candidates and exploring novel therapeutic applications for existing compounds. Drug repositioning, or drug repurposing, is a particularly attractive strategy that involves identifying new indications for approved or investigational drugs, significantly reducing the time and cost associated with de novo drug discovery by leveraging existing safety and pharmacokinetic data patsnap.comnih.govresearchgate.netmdpi.com.
Computational approaches, particularly structure-based virtual screening, play a crucial role in identifying potential modulators for various receptors, including those related to this compound's primary targets. One area of focus is the glucocorticoid receptor (GR), a key target for anti-inflammatory drugs. While glucocorticoids are highly effective, their use is often limited by undesirable side effects nih.govnih.gov. The goal of such research is to discover selective glucocorticoid receptor modulators (SGRMs) that preferentially induce beneficial transrepression activity with minimal or no transactivation activity, thereby reducing adverse effects.
Structure-based pharmacophore modeling and molecular docking are employed to screen large databases of existing drug molecules for potential GR modulators. A shared pharmacophore model, derived from persistent features across multiple crystal structures of the receptor, has been successfully used to distinguish agonists from antagonists and decoys patsnap.com. In one study, screening a database of over 5000 molecules, including FDA-approved, worldwide used, and investigational drugs, identified 110 compounds that satisfied pharmacophore requirements. Subsequent docking experiments further refined this list, yielding 54 compounds that met all scoring criteria. Notably, 19 of these compounds were nonsteroidal and presented unique scaffolds, indicating novel structural classes for GR modulation patsnap.com.
Further refinement and optimization of identified hits often involve advanced computational techniques such as molecular dynamics simulations and binding free energy calculations. These methods provide insights into the dynamic interactions between the ligand and the receptor, guiding the design of compounds with improved binding affinities and desired pharmacological profiles, such as enhanced transrepression activity nih.gov.
Beyond its established role as a bronchodilator, this compound has been explored for potential research applications in non-respiratory disorders, particularly within the context of drug repositioning. One such area of investigation involves B-cell proliferative disorders.
Patent literature suggests the use of beta-adrenergic receptor (BAR) agonists, including this compound, for the treatment of B-cell proliferative disorders google.com. These disorders are characterized by a disruption in B-cell homeostasis, leading to a pathological increase in the number of B cells google.com. Examples of such conditions include autoimmune lymphoproliferative disease, various forms of B-cell leukemias (e.g., B-cell chronic lymphocytic leukemia, B-cell prolymphocyte leukemia), and lymphomas (e.g., mantle cell lymphoma, follicular lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, Hodgkin's lymphoma), as well as multiple myeloma and monoclonal gammopathy of unknown significance (MGUS) google.commayo.edu.
The proposed therapeutic approach involves administering BAR agonists, potentially via routes other than inhalation, such as oral or intravenous administration, to treat these conditions. The invention also contemplates combination therapies, where BAR agonists are used in conjunction with other compounds like A2A agonists, PDE inhibitors, IL-6 agonists, or other antiproliferative agents to enhance their efficacy in treating B-cell proliferative disorders google.com. This research direction highlights the potential for repurposing compounds like this compound by exploring their effects on cellular pathways beyond their primary indications.
Current Status and Future Research Directions for Carmoterol
Analysis of Challenges in Carmoterol Clinical Development Progression
The clinical development of this compound, under the development codes TA-2005 and CHF-4226, was discontinued (B1498344) in 2010 by Chiesi Farmaceutici mims.commims.com. This decision was primarily attributed to a "lack of competitive profile compared to existing therapeutic options" mims.com.
Despite this discontinuation, early clinical studies had demonstrated this compound's therapeutic potential. In a randomized, double-blind trial involving 124 patients with persistent asthma, a daily dose of 2 µg of this compound was found to be as effective as 12 µg of formoterol (B127741) administered twice daily over an eight-day period, with both treatments significantly improving lung function as measured by forced expiratory volume in one second (FEV1) mims.comwikipedia.orgwikipedia.org. For COPD management, a dose-finding study with 278 patients indicated that a single 4 µg dose of this compound outperformed two 50 µg doses of salmeterol (B1361061) given 12 hours apart, showing significant improvements in trough FEV1 and forced vital capacity (FVC) over a two-week treatment period mims.comwikipedia.org. The pharmacokinetics of this compound were observed to be proportional to the dose in healthy volunteers and asthmatic patients, with negligible nonlinear accumulation after repeated dosing wikipedia.orgwikidata.org.
The discontinuation of this compound highlights the intense competitive landscape within respiratory drug development, where novel agents must demonstrate a clear and substantial advantage over established therapies to justify further investment. General challenges in drug development, such as rising clinical trial costs, complex protocol designs, and patient recruitment issues, also contribute to the high attrition rate of investigational compounds mims.comuni.lu.
Identification of Unexplored Research Avenues and Potential Therapeutic Niches for this compound
While this compound's direct clinical development ceased, its unique pharmacological characteristics and the research conducted during its progression offer valuable insights and suggest potential unexplored avenues. This compound is characterized by its high potency and selectivity for β2-adrenoceptors, demonstrating 53 times higher affinity for β2 than for β1 adrenoceptors wikipedia.orgwikipedia.org. Its rapid onset of action and prolonged duration, exceeding 24 hours after a single 3 µg inhalation, were key features mims.comwikidata.orgwikipedia.org.
A significant research avenue explored was the potential for combination therapy. Studies investigating the interaction between this compound and the muscarinic M3-antagonist tiotropium (B1237716) revealed positive interactions that significantly augmented bronchodilating activity mims.comwikidata.orgwikipedia.orgmims.com. This finding is particularly relevant given the current paradigm of dual bronchodilation (LABA/LAMA fixed-dose combinations) as a standard pharmacological strategy for COPD management wikipedia.orgguidetopharmacology.org. Furthermore, a this compound/budesonide (B1683875) combination was found to be twofold more effective than a formoterol/budesonide combination in animal models, suggesting its potential as a new fixed combination for asthma and COPD wikipedia.orgwikipedia.orgwikidata.orgmims.com.
The detailed understanding of this compound's structure-activity relationships and its interaction with β2-adrenergic receptors could inform the design of future bronchodilators. Its profile as a highly potent, selective, and ultra-long-acting agent, even if not pursued as a standalone drug, could serve as a template for optimizing novel compounds or exploring new therapeutic applications beyond its initial scope. The concept of drug repositioning, which involves identifying new uses for existing or discontinued drugs, could theoretically be applied to this compound if new targets or mechanisms are discovered that align with its pharmacological profile wikipedia.org.
Broader Implications of this compound Research for Respiratory Pharmacology and Novel Drug Discovery Paradigms
The research surrounding this compound has had broader implications for respiratory pharmacology and novel drug discovery paradigms, extending beyond its individual clinical outcome.
Insights into Receptor Pharmacology and Structure-Activity Relationships: this compound's development provided fundamental insights into β2-adrenergic receptor pharmacology, particularly how structural modifications to the carbostyril nucleus influence receptor binding kinetics and duration of action mims.com. This understanding has been crucial in the rational design of subsequent long-acting β2-adrenergic receptor agonists with optimized pharmacological profiles mims.com.
Advancements in Combination Therapy: The investigation of this compound, especially its synergistic interactions with tiotropium and promising results with budesonide, contributed significantly to the understanding and development of combination therapy approaches in respiratory medicine mims.comwikidata.orgwikipedia.orgmims.com. This aligns with the evolving treatment landscape that increasingly favors fixed-dose combinations for improved efficacy and patient adherence in chronic respiratory diseases wikipedia.orgwikidata.orgwikipedia.orgwikidata.org.
Understanding of Tolerance and Receptor Regulation: Research on this compound also advanced the understanding of β2-adrenergic receptor agonist tolerance and receptor regulation. Long-term studies examining repeated dosing effects showed no observed tolerance to its bronchodilatory effects, providing evidence that supported the viability of chronic β2-adrenergic receptor agonist therapy approaches. These findings influenced subsequent clinical development strategies for other ultra-LABAs mims.com.
Influence on Drug Delivery and Formulation: The development of this compound also involved advanced formulation techniques, such as the use of Modulite™ HFA technology, which allowed for high lung deposition (up to 41% of the nominal dose) wikipedia.org. This contributed to the broader understanding of how physicochemical properties and delivery systems influence the efficiency of respiratory drug delivery mims.com.
Q & A
Q. What are the critical amino acid residues in the β2-adrenergic receptor that mediate Carmoterol's binding and activation?
this compound interacts with key residues in the β2-adrenergic receptor, notably Asp88 (hydrogen bonding) and Asp167 (hydrogen bonding and cation-π interactions) in the extracellular loop 2 (EL-2). Phe168 also contributes via hydrophobic interactions. These interactions were identified using X-ray crystallography and molecular dynamics simulations, with structural validation through refinement tools like REFMAC and COOT .
Q. How does this compound's pharmacological profile compare to other long-acting β2-agonists (LABAs) like formoterol in preclinical models?
In guinea pig tracheal smooth muscle models, this compound demonstrated superior efficacy (EC50 = 0.14 nM) and longer duration (24+ hours) compared to formoterol. Experimental protocols involve measuring relaxation of methacholine-precontracted tissues and calculating dose-response curves. Pharmacokinetic studies in healthy volunteers further validate its prolonged bronchodilation .
Q. What structural features of this compound contribute to its high β2-receptor selectivity over β1-adrenoceptors?
this compound’s 8-hydroxyquinoline core and methoxyphenyl side chain enhance β2 selectivity by optimizing hydrophobic interactions with EL-2 residues (e.g., Phe168) while minimizing β1 affinity. Comparative binding assays using radiolabeled ligands in transfected cell lines (β1 vs. β2) quantify selectivity ratios (53:1 β2:β1) .
Q. What in vitro assay systems are appropriate for characterizing this compound's intrinsic activity?
Recombinant β2 receptor-expressing cell lines (e.g., CHO-K1) are used to measure cAMP production via ELISA or FRET-based biosensors. Guinea pig tracheal ring assays under methacholine-induced contraction provide functional efficacy data. Kinetic binding studies (e.g., dissociation half-life) employ tritiated this compound and competition assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data for this compound?
Discrepancies may arise from tissue-specific receptor conformations or pharmacokinetic factors. To address this:
Q. How should researchers design crystallization experiments to capture this compound-receptor complexes in different activation states?
Utilize microfocus synchrotron beamlines (e.g., ID23-2 at ESRF) for high-resolution data collection from small, fragile crystals. Soak β2-adrenergic receptor crystals in this compound solutions (10–100 µM) and employ cryo-cooling with glycerol as a cryoprotectant. Molecular replacement with PHASER, using existing β1AR structures (e.g., PDB 2VT4), enables phase determination .
Q. What methodological considerations apply to homology modeling of this compound's interactions with β-adrenergic receptor subtypes?
Use threading-based homology modeling (e.g., SWISS-MODEL) with templates like the cyanopindolol-bound β1AR (PDB 2VT4). Validate models via molecular dynamics simulations (200+ ns) in lipid bilayers, assessing root-mean-square deviation (RMSD) of receptor backbone atoms (<2 Å). Cross-validate with mutagenesis data (e.g., Asp167Ala mutants) to confirm predicted interactions .
Q. What statistical approaches are valid for comparing this compound's clinical effects across heterogeneous COPD studies?
Apply mixed-effects models to account for inter-study variability in FEV1 improvements. Adjust for covariates like baseline lung function and smoking history. Meta-analyses should use inverse-variance weighting and assess heterogeneity via I² statistics. Clinical trial simulations (e.g., Monte Carlo) can predict dose-response relationships in subpopulations .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., in vitro vs. in vivo potency), employ orthogonal assays (e.g., SPR for binding kinetics, functional MRI for bronchial dilation) to identify confounding variables .
- Structural Validation : Always cross-check crystallographic models with omit maps (e.g., simulated annealing omit maps in PHENIX) to confirm ligand placement .
- Clinical Data Interpretation : Use adaptive trial designs (e.g., Bayesian methods) to optimize dosing in early-phase studies, reducing sample size requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
